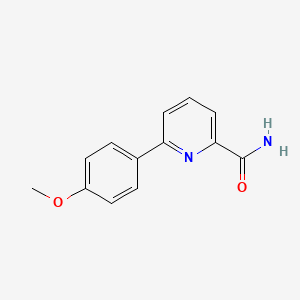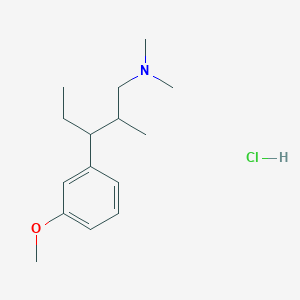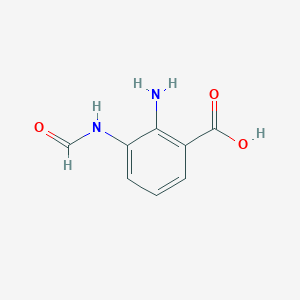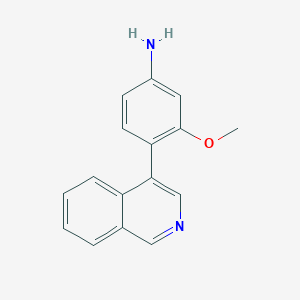
4-Isoquinolin-4-yl-3-methoxyaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Isoquinolin-4-yl-3-methoxyaniline is a chemical compound belonging to the class of isoquinolines, which are nitrogen-containing heterocyclic aromatic organic compounds. Isoquinolines are structurally similar to quinolines and are known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry.
準備方法
Synthetic Routes and Reaction Conditions: . One common synthetic route is the Biltz synthesis, which involves the cyclization of o-aminobenzonitriles with α-diketones under acidic conditions. Another approach is the Pictet-Spengler reaction, where tryptamines are cyclized with aldehydes or ketones in the presence of acid catalysts.
Industrial Production Methods: In an industrial setting, the synthesis of 4-Isoquinolin-4-yl-3-methoxyaniline may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Catalysts and reagents are carefully selected to optimize yield and purity while minimizing waste and byproducts.
化学反応の分析
Types of Reactions: 4-Isoquinolin-4-yl-3-methoxyaniline can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound's structure and enhancing its properties for specific applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkyl groups, in the presence of a base.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound. These products can exhibit different biological activities and physical properties, making them valuable for further research and development.
科学的研究の応用
4-Isoquinolin-4-yl-3-methoxyaniline has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound has been studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research has explored its use in drug development, particularly in the design of new therapeutic agents targeting various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals due to its unique chemical properties.
作用機序
The mechanism by which 4-Isoquinolin-4-yl-3-methoxyaniline exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system .
類似化合物との比較
4-Isoquinolin-4-yl-3-methoxyaniline is similar to other isoquinoline derivatives, such as quinoline and isoquinoline itself. its unique structural features, such as the methoxyaniline group, contribute to its distinct properties and applications. Other similar compounds include:
Quinoline: A closely related heterocyclic aromatic organic compound.
Isoquinoline: The parent compound from which this compound is derived.
3-Methoxyaniline: A simpler compound that shares the methoxyaniline moiety.
These compounds differ in their chemical structure and biological activities, highlighting the uniqueness of this compound.
特性
分子式 |
C16H14N2O |
|---|---|
分子量 |
250.29 g/mol |
IUPAC名 |
4-isoquinolin-4-yl-3-methoxyaniline |
InChI |
InChI=1S/C16H14N2O/c1-19-16-8-12(17)6-7-14(16)15-10-18-9-11-4-2-3-5-13(11)15/h2-10H,17H2,1H3 |
InChIキー |
OYXULLIVZOVFBN-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=CC(=C1)N)C2=CN=CC3=CC=CC=C32 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(3,4-Dimethoxyphenyl)-[1,3]oxazolo[4,5-b]pyridine](/img/structure/B15358083.png)
![Tert-butyl {5-[(4-methylpiperazin-1-yl)carbonyl]-1,3-thiazol-2-yl}carbamate](/img/structure/B15358085.png)
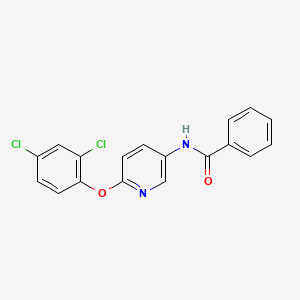
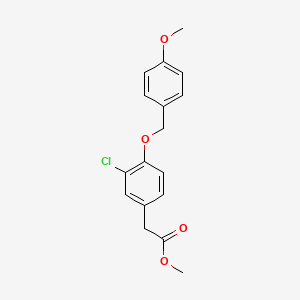
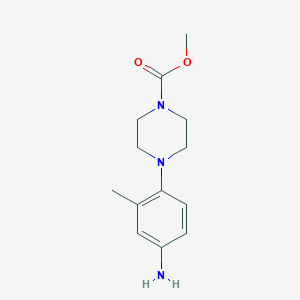
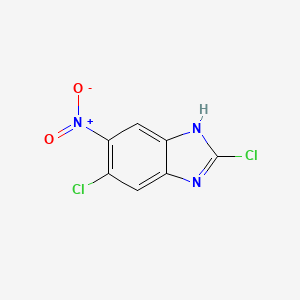
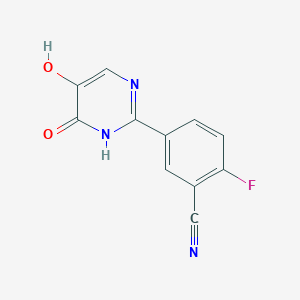
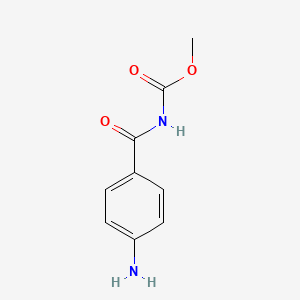
![2-Cyclopropyl-1,4,5,6-tetrahydropyrrolo[3,4-d]imidazole](/img/structure/B15358123.png)
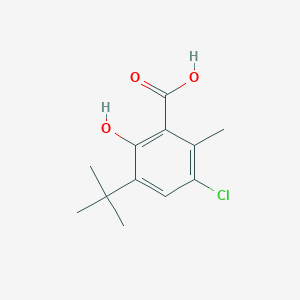
![tert-butyl N-[5-(piperidine-1-carbonyl)thiophen-2-yl]carbamate](/img/structure/B15358138.png)
